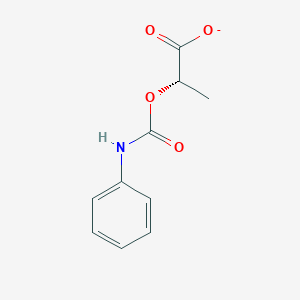
(2S)-2-(phenylcarbamoyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(phenylcarbamoyloxy)propanoate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group attached to the carbamate moiety, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phenylcarbamoyloxy)propanoate typically involves the reaction of (2S)-2-hydroxypropanoic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(2S)−2−hydroxypropanoic acid+phenyl isocyanate→(2S)−2−(phenylcarbamoyloxy)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce (2S)-2-hydroxypropanoic acid and phenylamine.
Oxidation: Oxidative reactions can modify the phenyl group or the carbamate moiety.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and phenylamine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(phenylcarbamoyloxy)propanoate involves its interaction with specific molecular targets. The phenylcarbamoyloxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(methylcarbamoyloxy)propanoate: Similar structure with a methyl group instead of a phenyl group.
(2S)-2-(ethylcarbamoyloxy)propanoate: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
(2S)-2-(phenylcarbamoyloxy)propanoate is unique due to the presence of the phenyl group, which can influence its chemical properties, reactivity, and potential applications. The phenyl group can enhance the compound’s stability, solubility, and interactions with biological targets compared to its methyl or ethyl analogs.
Propriétés
Formule moléculaire |
C10H10NO4- |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
(2S)-2-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/p-1/t7-/m0/s1 |
Clé InChI |
HYIHYWQSOXTJFS-ZETCQYMHSA-M |
SMILES isomérique |
C[C@@H](C(=O)[O-])OC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)[O-])OC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















